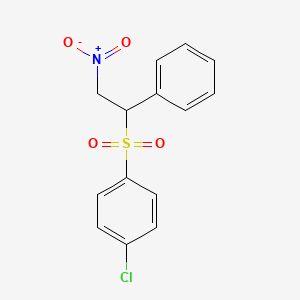
1-Chloro-4-(2-nitro-1-phenylethanesulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(2-nitro-1-phenylethanesulfonyl)benzene is an organic compound that features a benzene ring substituted with a chlorine atom, a nitro group, and a phenylethanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(2-nitro-1-phenylethanesulfonyl)benzene typically involves multiple steps. One common method includes the nitration of 1-chloro-4-phenylethanesulfonylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-(2-nitro-1-phenylethanesulfonyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenylethanesulfonyl group can be oxidized to sulfonic acids using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or dimethylamine in solvents like ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Reduction: Amino-substituted benzene derivatives.
Oxidation: Sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(2-nitro-1-phenylethanesulfonyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(2-nitro-1-phenylethanesulfonyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins. These interactions can modulate the activity of biological pathways and lead to specific effects.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-nitrobenzene: Similar structure but lacks the phenylethanesulfonyl group.
1-Chloro-2-nitrobenzene: Positional isomer with the nitro group in a different position.
4-Nitrophenylsulfonyl chloride: Contains the nitro and sulfonyl groups but lacks the chlorine atom.
Uniqueness: 1-Chloro-4-(2-nitro-1-phenylethanesulfonyl)benzene is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for diverse chemical transformations and interactions.
Eigenschaften
CAS-Nummer |
42604-93-3 |
|---|---|
Molekularformel |
C14H12ClNO4S |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
1-chloro-4-(2-nitro-1-phenylethyl)sulfonylbenzene |
InChI |
InChI=1S/C14H12ClNO4S/c15-12-6-8-13(9-7-12)21(19,20)14(10-16(17)18)11-4-2-1-3-5-11/h1-9,14H,10H2 |
InChI-Schlüssel |
IJSMUPNAJFUWFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B14652286.png)
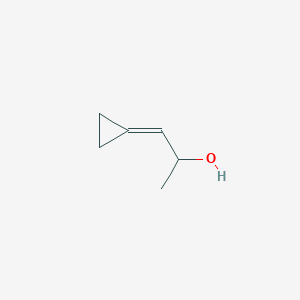
![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)

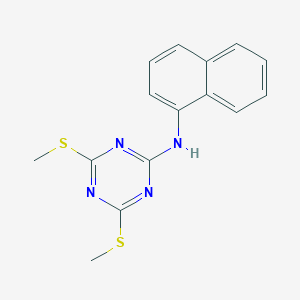
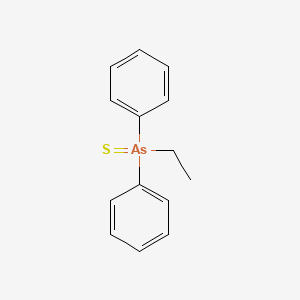
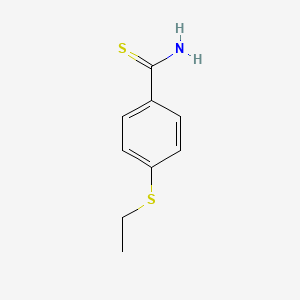
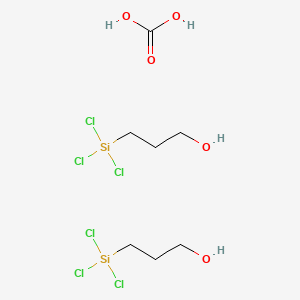
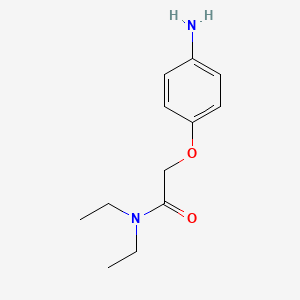
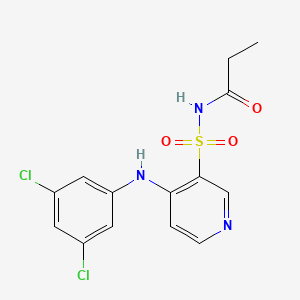
![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
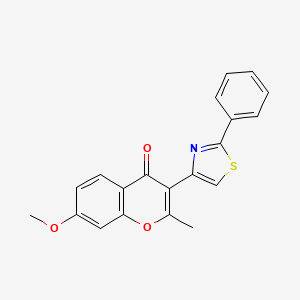
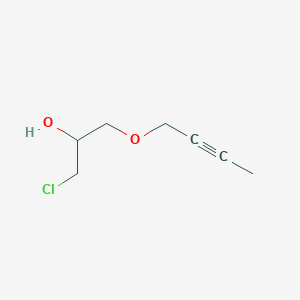
![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
